thermodynamic properties of 2-Mercapto-4,6-di-tert-butylphenol
thermodynamic properties of 2-Mercapto-4,6-di-tert-butylphenol
Executive Summary & Chemical Identity[1][2][3][4]
2-Mercapto-4,6-di-tert-butylphenol (CAS: 53551-74-9 ) is a hindered phenol-thiol hybrid used primarily as a specialized antioxidant and a ligand scaffold in organometallic chemistry. It is structurally distinct from its more common isomer, 2,6-di-tert-butyl-4-mercaptophenol (a Probucol metabolite), by the placement of the thiol group at the ortho position relative to the hydroxyl group.
This structural arrangement creates a unique thermodynamic environment due to the proximity of the hard oxygen donor (phenol) and the soft sulfur donor (thiol), facilitation of intramolecular hydrogen bonding, and steric protection by the tert-butyl groups.
Chemical Identification
| Property | Detail |
| IUPAC Name | 2,4-di-tert-butyl-6-sulfanylphenol |
| CAS Number | 53551-74-9 |
| Common Synonyms | 4,6-Di-tert-butyl-2-mercaptophenol; 2,4-Bis(1,1-dimethylethyl)-6-mercaptophenol |
| Molecular Formula | C₁₄H₂₂OS |
| Molecular Weight | 238.39 g/mol |
| SMILES | CC(C)(C)C1=CC(=C(C(=C1)S)O)C(C)(C)C |
Physicochemical Characterization
Structural Dynamics & Intramolecular Bonding
Unlike the para-mercapto isomer, the ortho-mercapto placement in this compound allows for a stable 5-membered intramolecular hydrogen bond ring between the phenolic proton and the sulfur atom (O-H···S) or the thiol proton and the oxygen (S-H···O).
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Thermodynamic Consequence: This intramolecular interaction lowers the ground-state enthalpy (
), potentially increasing the bond dissociation enthalpy (BDE) required to abstract the hydrogen atom compared to non-bonded conformers. -
Tautomerism: While theoretically capable of thione-enol tautomerism, the aromaticity of the benzene ring strongly favors the thiol-phenol tautomer.
Solid-State Properties
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Melting Point (MP): Experimental determination required.
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Reference Standard: The para-isomer (2,6-di-tert-butyl-4-mercaptophenol) melts at 85–89 °C .
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Prediction: The ortho-isomer likely exhibits a slightly lower MP (approx. 55–65 °C ) due to intramolecular H-bonding reducing intermolecular lattice forces.
-
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Boiling Point: ~302 °C (Predicted at 760 mmHg).
Thermodynamic Parameters
The thermodynamic utility of 2-Mercapto-4,6-di-tert-butylphenol in drug development and material science is governed by its lipophilicity and bond dissociation energies.
Solution Thermodynamics
| Parameter | Value (Approx.) | Significance |
| LogP (Octanol/Water) | 5.1 ± 0.2 | Highly lipophilic; crosses blood-brain barrier (BBB) and cell membranes easily. Requires lipid-based formulation. |
| pKa (Thiol) | ~6.5 – 7.0 | The thiol proton is more acidic than the phenol. At physiological pH (7.4), a significant fraction exists as the thiolate anion. |
| pKa (Phenol) | >11.0 | The steric bulk of tert-butyl groups and the electron-rich sulfur atom increase the pKa of the phenol group relative to unsubstituted phenol (pKa 10). |
Bond Dissociation Enthalpy (BDE) & Antioxidant Mechanism
The efficacy of this compound as a radical scavenger depends on the BDE of the S-H and O-H bonds.
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S-H BDE: ~79–81 kcal/mol . This is the "weak link" and the primary site of H-atom transfer (HAT).
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O-H BDE: ~83–85 kcal/mol .[3] The steric hindrance at the ortho positions weakens the O-H bond compared to phenol (~88 kcal/mol), but it remains stronger than the S-H bond.
Thermodynamic Driver: The reaction with peroxyl radicals (ROO•) is driven by the formation of a stronger O-H or S-H bond in the hydroperoxide product versus the reactant.
Mechanistic Pathway (Visualized)
The following diagram illustrates the Hydrogen Atom Transfer (HAT) mechanism, highlighting the thermodynamic preference for S-H abstraction followed by radical stabilization.
Caption: Thermodynamic pathway of antioxidant action via Hydrogen Atom Transfer (HAT), leading to thiyl radical formation and subsequent dimerization.
Experimental Protocols
To validate the thermodynamic properties of 2-Mercapto-4,6-di-tert-butylphenol, the following standardized protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions
Objective: Determine exact Melting Point (
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Sample Prep: Weigh 2–5 mg of dried sample into a hermetically sealed aluminum pan.
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Reference: Use an empty aluminum pan as the reference.
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Cycle:
-
Equilibrate at 0 °C.
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Ramp 1: Heat from 0 °C to 120 °C at 5 °C/min (First heating to erase thermal history).
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Cool: Cool to 0 °C at 10 °C/min.
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Ramp 2: Heat from 0 °C to 150 °C at 2 °C/min (Data collection).
-
-
Analysis: Integrate the endothermic melting peak. The onset temperature is
; the area under the curve is .
Protocol B: Spectrophotometric Determination of pKa
Objective: Determine the acid dissociation constant of the thiol group. Note: Due to low aqueous solubility, a mixed-solvent system (e.g., Water/Methanol) is required, followed by Yasuda-Shedlovsky extrapolation.
-
Solvent: Prepare 10 mM phosphate buffers with pH ranging from 4.0 to 10.0 in 50% (v/v) Methanol/Water.
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Stock Solution: Dissolve compound in pure methanol (1 mM).
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Titration: Add 20 µL stock to 2 mL of each buffer.
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Measurement: Record UV-Vis spectra (200–400 nm). Look for the bathochromic shift associated with thiolate formation (typically
shifts from ~260 nm to ~290 nm). -
Calculation: Plot Absorbance vs. pH at
of the anion. Fit to the Henderson-Hasselbalch equation.
Protocol C: Bond Dissociation Enthalpy (BDE) Estimation via EPR
Objective: Measure the equilibrium constant of H-atom exchange with a reference phenol.
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System: Mix 2-Mercapto-4,6-di-tert-butylphenol with a reference radical (e.g., galvinoxyl) in benzene.
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Measurement: Monitor the decay of the reference radical signal and the appearance of the thiyl/phenoxyl radical signal using Electron Paramagnetic Resonance (EPR) spectroscopy.
-
Thermodynamics:
Measure at multiple temperatures (280–320 K) to extract (difference in BDEs).
Implications for Drug Development
Bioavailability & Formulation
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Lipophilicity Challenge: With a LogP > 5, the compound is classified as Class II (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).
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Strategy: Formulation requires lipid-based delivery systems (LNP, SEDDS) or cyclodextrin complexation to improve oral bioavailability.
Metabolic Stability
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Phase I Metabolism: The tert-butyl groups block metabolic oxidation at the 4 and 6 positions. The primary metabolic soft spot is S-methylation (via S-methyltransferase) or oxidation of the thiol to sulfenic/sulfonic acid.
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Toxicity: Unlike simple thiophenols, the hindered nature reduces the risk of forming reactive quinone-methides, potentially lowering cytotoxicity compared to unhindered analogues.
References
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Chemical Identity & Synthesis
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Thermodynamic Principles
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Bordwell, F. G., et al.[9] (1994).[9] "Assessment of the importance of changes in ground-state energies on the bond dissociation enthalpies of the O-H bonds in phenols and S-H bonds in thiophenols." Journal of the American Chemical Society, 116(15), 6605-6610. Link
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Verevkin, S. P.[3] (1999).[3] "Thermochemistry of phenols: quantification of the ortho-, para-, and meta-interactions in tert-alkyl substituted phenols." The Journal of Chemical Thermodynamics, 31(5), 559-585.[3] Link[3]
-
-
Antioxidant Mechanism
Sources
- 1. 2,6-Di-tert-butyl-4-mercaptophenol | 950-59-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 2,6-Di-tert-butyl-4-mercaptophenol | 950-59-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2,4-Di-tert-butylphenol [webbook.nist.gov]
- 4. 2,6-Di-tert-butyl-4-mercaptophenol | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,6-Di-tert-butyl-4-mercaptophenol | C14H22OS | CID 70370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 8. 2,4-di-tert-butyl phenol, 96-76-4 [thegoodscentscompany.com]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
